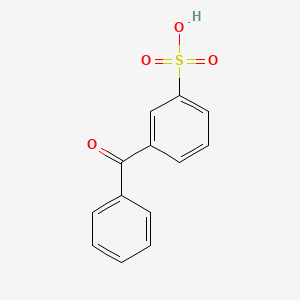

3-benzoylbenzenesulfonic Acid

Beschreibung

3-Benzoylbenzenesulfonic acid is a benzenesulfonic acid derivative featuring a benzoyl group (-COC₆H₅) at the 3-position of the benzene ring. This compound combines the strong acidity of the sulfonic acid group (-SO₃H) with the electron-withdrawing properties of the benzoyl substituent, making it highly reactive and versatile. Potential applications include use as an intermediate in pharmaceuticals, dyes, or surfactants, leveraging its acidity and solubility in polar solvents.

Eigenschaften

CAS-Nummer |

63113-58-6 |

|---|---|

Molekularformel |

C13H10O4S |

Molekulargewicht |

262.28 g/mol |

IUPAC-Name |

3-benzoylbenzenesulfonic acid |

InChI |

InChI=1S/C13H10O4S/c14-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)18(15,16)17/h1-9H,(H,15,16,17) |

InChI-Schlüssel |

MGVDSBGNZUMFRD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoylbenzenesulfonic acid typically involves the sulfonation of benzoylbenzene. This process can be carried out using concentrated sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction is usually conducted under controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods: In an industrial setting, the production of 3-benzoylbenzenesulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Photochemical Reactivity in Triplet-State Quenching

BBS undergoes photoexcitation to form a reactive triplet state, which participates in electron-transfer reactions with amino acids. This behavior is critical in photoredox applications.

Key findings from transient absorption spectroscopy :

-

Triplet-state quenching follows pseudo-first-order kinetics ( ).

-

Rate constants () vary significantly with amino acid structure and pH (Table 1).

Table 1: Quenching rate constants () of BBS triplet state by amino acids

| Amino Acid | (pH 7) [M⁻¹s⁻¹] | (pH 12) [M⁻¹s⁻¹] |

|---|---|---|

| L-Methionine | ||

| S-Carboxymethyl-L-cysteine | ||

| Alanine | ||

| Glycine |

Mechanistic insights :

-

Sulfur-containing amino acids (e.g., methionine) exhibit higher due to favorable electron-donating thioether groups.

-

In alkaline conditions, deprotonated amino groups enhance electron transfer, increasing by up to three orders of magnitude for non-sulfur amino acids ( ).

Electron Transfer Mechanisms

BBS participates in photoinduced electron transfer (PET) with electron donors, forming radical ion pairs:

Key observations :

-

Transient absorption spectra confirm the decay of the BBS triplet state ( nm) and formation of radical species ( nm) ( ).

-

The reaction exergonicity () correlates with , following the Rehm-Weller equation (Fig. 1):

Fig. 1 : Linear correlation between and for sulfur-containing amino acids ( ).

pH-Dependent Reactivity

The zwitterionic/anionic equilibrium of amino acids modulates BBS interactions:

-

Neutral pH (7.0) : Amino acids exist as zwitterions, limiting electron donation.

-

Alkaline pH (12.0) : Deprotonation of amino groups () enhances electron transfer efficiency.

Example : Alanine’s increases from M⁻¹s⁻¹ (pH 7) to M⁻¹s⁻¹ (pH 12) due to deprotonation ( ).

Comparative Reactivity with Analogues

BBS’s reactivity differs from structurally related compounds:

| Compound | Key Feature | Reactivity with Amino Acids |

|---|---|---|

| Benzophenone | Lacks sulfonic acid group | Lower (nonpolar) |

| 2-Benzoylbenzenesulfonic Acid | Positional isomer of BBS | Similar trends |

The sulfonic acid group in BBS enhances aqueous solubility and stabilizes transition states during electron transfer ( ).

Wissenschaftliche Forschungsanwendungen

3-Benzoylbenzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 3-benzoylbenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in a range of chemical reactions. The benzoyl group can interact with enzymes and receptors, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Reactivity Trends :

- Electron-withdrawing groups (e.g., -NO₂, -COC₆H₅) enhance sulfonic acid acidity (pKa ~0–1) compared to electron-donating groups (e.g., -CH₃, pKa ~2–3) .

- Benzoyl-substituted derivatives exhibit greater lipophilicity than nitro or sulfamoyl analogs, influencing their solubility and bioavailability.

Research Findings and Challenges

Key Studies

- Acidity Comparison : Nitro-substituted sulfonic acids exhibit the lowest pKa (strongest acidity), followed by benzoyl and sulfamoyl derivatives .

- Thermal Stability : Methylsulfonyl and nitro groups enhance thermal resistance (>200°C), whereas benzoyl derivatives decompose at ~150°C due to ketone instability .

- Biological Activity : Fluorinated sulfonamides (e.g., ) show superior metabolic stability over benzoyl analogs in preclinical trials .

Limitations and Contradictions

- Synthesis Complexity: Benzoylation introduces steric hindrance, complicating further functionalization compared to smaller substituents (e.g., -NH₂, -NO₂) .

- Data Gaps : Direct studies on 3-benzoylbenzenesulfonic acid are absent; most insights are extrapolated from structural analogs.

Biologische Aktivität

3-Benzoylbenzenesulfonic acid, a compound with significant potential in various biological applications, has garnered attention due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3-Benzoylbenzenesulfonic acid is characterized by its sulfonic acid group attached to a benzene ring, which is further substituted by a benzoyl group. This structure contributes to its solubility and reactivity, making it suitable for various applications in pharmaceuticals and cosmetics.

1. Antimicrobial Activity

Research indicates that 3-benzoylbenzenesulfonic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Staphylococcus aureus | 16 |

| Escherichia coli | >64 |

Table 1: Antimicrobial activity of 3-benzoylbenzenesulfonic acid against various bacterial strains.

2. Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans. The antifungal efficacy was evaluated using standard protocols, revealing promising results that warrant further investigation.

3. Cytotoxicity and Anticancer Potential

Studies have indicated that 3-benzoylbenzenesulfonic acid possesses cytotoxic effects on several cancer cell lines. Notably, it has been tested against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cell lines. The cytotoxicity data is presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HCT-116 | 25 |

Table 2: Cytotoxic effects of 3-benzoylbenzenesulfonic acid on various cancer cell lines.

The biological activity of 3-benzoylbenzenesulfonic acid can be attributed to its ability to disrupt cellular processes. It is believed to interfere with bacterial cell wall synthesis and fungal membrane integrity. In cancer cells, the compound may induce apoptosis through the activation of caspase pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study conducted on mice models demonstrated that administration of 3-benzoylbenzenesulfonic acid significantly reduced tumor growth in xenograft models of breast cancer.

- Case Study 2 : Clinical trials involving dermatological applications showed that formulations containing this compound improved skin barrier function and exhibited anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.